molecular formula C8H10N2OS B2374067 1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one CAS No. 2137584-70-2

1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one

Cat. No.: B2374067
CAS No.: 2137584-70-2
M. Wt: 182.24
InChI Key: RBNXTXAPTCRZAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name of this compound is “1-amino-3,4-dihydro-1lambda4-benzo [b] [1,4]thiazine 1-oxide”. The InChI code is "1S/C8H10N2OS/c9-12 (11)6-5-10-7-3-1-2-4-8 (7)12/h1-4,6,10H,5H2, (H2,9,11)" . The molecular weight is 182.25 .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Liu, Shih, and Chern (1989) reported the synthesis of 1,2,4-triazolo[5,1-b][1,3]benzothiazin-9-one derivatives from 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one. They developed procedures for the preparation of derivatives and analyzed their structure through spectral and elemental analyses (Liu, Shih, & Chern, 1989).
    • Boshagen et al. (1971) described a new synthesis method for 2-Imino-3.4-dihydro-2H-1.3-benzothiazin-4-ones and 4-Imino-3.4-dihydro-2H-1.3-benzothiazin-2-ones, highlighting the influence of different formamides and reaction conditions on the product yield and form (Boshagen, Geiger, Hulpke, & Wünsche, 1971).
  • Biological Activity and Pharmaceutical Research :

    • Yu et al. (2004) investigated the anti-proliferative effect of a derivative, 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one (BJ-601), on human vascular endothelial cells. They found that BJ-601 induced G0/G1 phase cell cycle arrest, suggesting potential applications in targeting proliferative diseases (Yu et al., 2004).
    • Mizuhara et al. (2012) conducted a study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for their anti-HIV properties. They found that modifications of these compounds led to improved anti-HIV activity, demonstrating the potential for developing more effective antiretroviral agents (Mizuhara et al., 2012).
  • Chemoselective Synthesis :

    • Xie et al. (2016) developed a solvent-controlled, catalyst-free chemoselective reaction to construct 2-imino[1,3]benzothiazines. This method allowed for the efficient synthesis of these compounds, demonstrating a versatile approach to the chemoselective synthesis of complex heterocycles (Xie, Xiao, Zhao, Hu, & Xu, 2016).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

1-imino-3,4-dihydro-2H-1λ6,4-benzothiazine 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-12(11)6-5-10-7-3-1-2-4-8(7)12/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNXTXAPTCRZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137584-70-2
Record name 1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one
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